molecular formula C22H19N3O2S2 B11222142 2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide

Cat. No.: B11222142
M. Wt: 421.5 g/mol
InChI Key: HQMKZVGHJFJSJH-UHFFFAOYSA-N
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Description

2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core, a phenyl group, and a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thieno[3,2-D]pyrimidine core.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, using a suitable phenyl derivative and a Lewis acid catalyst.

    Formation of the Sulfanyl-Acetamide Moiety: This step involves the reaction of the thieno[3,2-D]pyrimidine intermediate with a sulfanyl-acetamide derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; typically carried out in polar solvents.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thieno[3,2-D]pyrimidine derivatives.

    Substitution: Formation of substituted thieno[3,2-D]pyrimidine derivatives.

Scientific Research Applications

2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: It is used in the development of advanced materials, including organic semiconductors and photovoltaic materials.

    Biological Research: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence cellular signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • **2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-phenylethyl)acetamide shares structural similarities with other thienopyrimidine derivatives, such as:
    • 2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-methylphenyl)acetamide
    • 2-({4-Oxo-3-phenyl-3H,4H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-(2-ethylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenylethyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H19N3O2S2

Molecular Weight

421.5 g/mol

IUPAC Name

2-(4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C22H19N3O2S2/c26-19(23-13-11-16-7-3-1-4-8-16)15-29-22-24-18-12-14-28-20(18)21(27)25(22)17-9-5-2-6-10-17/h1-10,12,14H,11,13,15H2,(H,23,26)

InChI Key

HQMKZVGHJFJSJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4)SC=C3

Origin of Product

United States

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